molecular formula C31H35Cl2N3O2 B1681467 Saredutant CAS No. 142001-63-6

Saredutant

Cat. No.: B1681467
CAS No.: 142001-63-6
M. Wt: 552.5 g/mol
InChI Key: PGKXDIMONUAMFR-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saredutant, also known as SR-48968, is a neurokinin-2 receptor antagonist. It was developed by Sanofi-Aventis as a potential treatment for major depressive disorder and generalized anxiety disorder. The compound reached phase III clinical trials but was eventually discontinued in 2009 .

Preparation Methods

The synthesis of Saredutant involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Saredutant undergoes several types of chemical reactions:

Scientific Research Applications

Saredutant has been extensively studied for its potential therapeutic applications:

Comparison with Similar Compounds

Saredutant is compared with other neurokinin-2 receptor antagonists such as:

    GR-159897: Another neurokinin-2 receptor antagonist with similar therapeutic potential.

    Ibodutant: A compound with similar receptor affinity but different pharmacokinetic properties.

    Nepadutant: Another neurokinin-2 receptor antagonist with distinct chemical structure and therapeutic applications.

This compound is unique due to its specific binding affinity and the extensive clinical research conducted on its potential therapeutic effects .

Properties

IUPAC Name

N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35Cl2N3O2/c1-23(37)34-31(27-11-7-4-8-12-27)16-19-36(20-17-31)18-15-26(25-13-14-28(32)29(33)21-25)22-35(2)30(38)24-9-5-3-6-10-24/h3-14,21,26H,15-20,22H2,1-2H3,(H,34,37)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKXDIMONUAMFR-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1(CCN(CC1)CC[C@H](CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161923
Record name Saredutant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Saredutant works by blocking the effects of Neurokinin A at the NK-2 receptor.
Record name Saredutant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

142001-63-6
Record name Saredutant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142001-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saredutant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142001636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saredutant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Saredutant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAREDUTANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720U2QK8I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Saredutant
Reactant of Route 2
Reactant of Route 2
Saredutant
Reactant of Route 3
Reactant of Route 3
Saredutant
Reactant of Route 4
Reactant of Route 4
Saredutant
Reactant of Route 5
Saredutant
Reactant of Route 6
Saredutant
Customer
Q & A

Q1: What is the primary mechanism of action of Saredutant?

A1: this compound acts as a potent and selective antagonist of the neurokinin-2 receptor (NK2R) [, , ].

Q2: How does NK2R antagonism lead to this compound's therapeutic effects?

A2: While the exact mechanisms are still under investigation, research suggests that NK2R antagonism, particularly in the medial septum, may modulate the release of acetylcholine (ACh) in key brain regions like the hippocampus and amygdala, impacting mood regulation and stress response []. Additionally, this compound has been shown to attenuate the activation of the hypothalamic-pituitary-adrenal (HPA) axis, a key player in the stress response, and increase brain-derived neurotrophic factor (BDNF) expression in the hippocampus, a protein crucial for neuronal survival and growth [].

Q3: What is the role of NK2 receptors in the central nervous system?

A3: NK2 receptors are widely distributed in the central nervous system and are involved in various physiological processes, including the regulation of mood, anxiety, stress response, and cognition [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C26H31Cl2N3O2, and its molecular weight is 488.47 g/mol.

Q5: Is there any available spectroscopic data for this compound?

A5: While the provided research articles don't offer detailed spectroscopic data, specific information can be found in the drug's patent literature and chemistry databases like PubChem and ChemSpider.

Q6: Is there information on the material compatibility of this compound?

A6: The provided research focuses on this compound's biological activity and doesn't detail its compatibility with specific materials. Information on material compatibility would likely be found in pharmaceutical development studies focusing on formulation and storage.

Q7: How does the structure of this compound contribute to its high affinity for the NK2 receptor?

A7: While specific SAR studies on this compound were not included in the provided research, studies with another NK2 antagonist, Ibodutant, highlight the importance of specific amino acid residues in the transmembrane domains of the NK2 receptor for high-affinity binding. These include residues in TM4, TM5, TM6, and TM7 []. This information, along with comparative analyses of other NK2 antagonists, can guide future SAR studies of this compound.

Q8: How does the pharmacokinetic profile of this compound relate to its pharmacodynamic effects?

A8: The connection between this compound's PK/PD is not fully elucidated in the research. Establishing a clear PK/PD relationship is crucial for optimizing dosing regimens and achieving desired therapeutic outcomes.

Q9: What in vitro models have been used to study this compound's activity?

A11: this compound's activity has been investigated in vitro using cell lines expressing the human NK2R to assess its antagonist potency and binding kinetics [].

Q10: What in vivo models have been employed to evaluate the efficacy of this compound?

A12: this compound has shown efficacy in several rodent models of depression, including the forced swim test, where it reduced immobility time, indicating an antidepressant-like effect [, ]. Further research explored its potential in models of anxiety [, ] and stress [, ].

Q11: What is the safety profile of this compound based on preclinical and clinical studies?

A11: While the provided research highlights this compound's potential therapeutic benefits, detailed safety and toxicity data from preclinical and clinical trials are not included. Assessing potential adverse effects is a critical aspect of drug development.

Q12: Have there been any studies exploring targeted delivery approaches for this compound?

A12: The provided research primarily focuses on this compound's pharmacological characterization and doesn't delve into targeted delivery strategies. Exploring such strategies might improve treatment efficacy and potentially reduce side effects.

Q13: Are there any other NK2 receptor antagonists in development or clinically available, and how do they compare to this compound?

A17: Other NK2 receptor antagonists, such as Nepadutant (MEN11420) and Ibodutant (MEN15596), have been investigated for various conditions, including irritable bowel syndrome and asthma [, , ]. Direct comparisons of their efficacy, safety, and pharmacokinetic profiles with this compound would require further research and analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.